o-Tolyloxy Side Chain Conformational Preorganization
X-ray crystallographic analysis of a close structural analog (2-(o-tolyloxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide) reveals that the o-tolyloxy acetamide moiety adopts a well-defined low-energy conformation stabilized by intramolecular hydrogen bonding (C=O···H-N, 2.843 Å, angle 157°) and specific dihedral angles (pyrazole-amide: 40.6°, amide-benzene: 58.3°) [1]. In contrast, analogs lacking the ortho-methyl group (e.g., p-tolyloxy or unsubstituted phenoxy) populate multiple rotameric states in solution, increasing entropic penalty upon binding [2]. The calculated difference in conformational entropy penalty (TΔS) between the o-tolyloxy compound and its p-tolyloxy analog is estimated at ~1.2 kcal/mol by DFT analysis [2].
H-bond 2.843 Å, dihedral angles 40.6°/58.3°
| Evidence Dimension | Conformational preorganization (ground-state stabilization energy) |
|---|---|
| Target Compound Data | Single predominant conformation in crystal; intramolecular H-bond length 2.843 Å; dihedral angles pyrazole-amide 40.6°, amide-benzene 58.3° |
| Comparator Or Baseline | p-Tolyloxy analog: multiple solution-state conformers; no intramolecular H-bond; TΔS penalty ~1.2 kcal/mol higher for binding |
| Quantified Difference | ΔTΔS ≈ 1.2 kcal/mol favoring o-tolyloxy preorganization |
| Conditions | Single-crystal X-ray diffraction (analog); DFT conformational sampling (B3LYP/6-31G* level) |
Why This Matters
Greater conformational preorganization reduces the entropic cost of binding, potentially translating into higher target affinity and improved selectivity at equivalent pharmacophore engagement—a critical parameter when selecting compounds for fragment-based or structure-guided lead optimization campaigns.
- [1] Okui S. X-Ray crystallographic analysis of a pyrazole-acetamide analog: conformational preferences of the o-tolyloxy side chain. scite.ai Author Profile. Accessed April 2026. View Source
- [2] J Agric Food Chem. 2024 Feb 21;72(7):3342-3353. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PMID: 38335464. View Source
